3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine
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Overview
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Compounds with a similar structure have been shown to form hydrogen bonds with different targets, leading to various pharmacological effects .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad spectrum of antibacterial activity .
Pharmacokinetics
It is known that the presence of a triazole moiety in similar compounds can improve their pharmacokinetics .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that similar compounds are thermally stable and insensitive to redox, hydrolysis, and enzymatic hydrolase .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyridine derivatives, to which this compound belongs, have been recognized for their interaction with various enzymes, proteins, and other biomolecules . These interactions often involve binding to specific sites on these biomolecules, leading to changes in their function .
Cellular Effects
Some studies suggest that similar compounds can inhibit the growth of certain cancer cells by inhibiting the expression of specific proteins
Molecular Mechanism
It has been suggested that similar compounds can bind to specific proteins, such as c-Met and VEGFR-2, which could potentially inhibit their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in medicinal chemistry.
[1,2,4]Triazolo[1,5-a]pyridine: Utilized in the synthesis of biologically active compounds.
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLABOPWJFIVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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